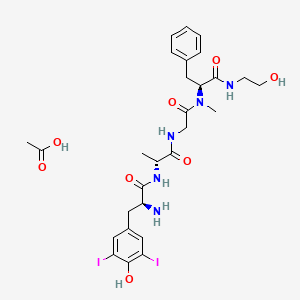
(3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin Acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Diiodo-tyr1)-dago acetate salt is a synthetic peptide compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of diiodotyrosine residues, which contribute to its distinctive chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Diiodo-tyr1)-dago acetate salt typically involves the incorporation of diiodotyrosine into a peptide chain. The process begins with the iodination of tyrosine residues, followed by peptide synthesis using standard solid-phase peptide synthesis (SPPS) techniques. The reaction conditions often include the use of protecting groups to ensure selective reactions and high yields.
Industrial Production Methods
Industrial production of (3,5-Diiodo-tyr1)-dago acetate salt involves large-scale peptide synthesis techniques. These methods are optimized for high purity and yield, often utilizing automated peptide synthesizers and rigorous purification processes such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(3,5-Diiodo-tyr1)-dago acetate salt undergoes various chemical reactions, including:
Oxidation: The diiodotyrosine residues can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be employed to remove the iodine atoms, converting diiodotyrosine back to tyrosine.
Substitution: The iodine atoms in diiodotyrosine can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride or other reducing agents in aqueous or organic solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Quinone derivatives of diiodotyrosine.
Reduction: Tyrosine residues.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3,5-Diiodo-tyr1)-dago acetate salt is used as a building block for the synthesis of complex peptides and proteins. Its unique structure allows for the study of iodine’s effects on peptide stability and reactivity.
Biology
In biological research, this compound is utilized to investigate the role of iodinated tyrosine residues in protein function and signaling pathways. It serves as a model compound for studying thyroid hormone synthesis and metabolism.
Medicine
In medicine, (3,5-Diiodo-tyr1)-dago acetate salt has potential applications in drug development, particularly in designing peptide-based therapeutics. Its ability to interact with specific receptors and enzymes makes it a valuable tool for pharmacological studies.
Industry
In the industrial sector, this compound is used in the production of diagnostic reagents and as a precursor for radiolabeled compounds in imaging studies.
Mecanismo De Acción
The mechanism of action of (3,5-Diiodo-tyr1)-dago acetate salt involves its interaction with specific molecular targets, such as receptors and enzymes. The diiodotyrosine residues play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways. This compound’s effects are mediated through its ability to mimic or inhibit natural peptides and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- (3,5-Diiodo-tyr1,D-ala2)-met-enkephalin amide acetate salt
- (3,5-Diiodo-Tyr1,D-Ala2,N-Me-Phe4,glycinol5)-Enkephalin
Uniqueness
(3,5-Diiodo-tyr1)-dago acetate salt is unique due to its specific iodination pattern and the presence of diiodotyrosine residues This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties
Propiedades
Fórmula molecular |
C28H37I2N5O8 |
|---|---|
Peso molecular |
825.4 g/mol |
Nombre IUPAC |
acetic acid;(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoyl]amino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide |
InChI |
InChI=1S/C26H33I2N5O6.C2H4O2/c1-15(32-25(38)20(29)12-17-10-18(27)23(36)19(28)11-17)24(37)31-14-22(35)33(2)21(26(39)30-8-9-34)13-16-6-4-3-5-7-16;1-2(3)4/h3-7,10-11,15,20-21,34,36H,8-9,12-14,29H2,1-2H3,(H,30,39)(H,31,37)(H,32,38);1H3,(H,3,4)/t15-,20+,21+;/m1./s1 |
Clave InChI |
NQDCWJCZGNEEIE-JWSHHTFZSA-N |
SMILES isomérico |
C[C@H](C(=O)NCC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)NCCO)NC(=O)[C@H](CC2=CC(=C(C(=C2)I)O)I)N.CC(=O)O |
SMILES canónico |
CC(C(=O)NCC(=O)N(C)C(CC1=CC=CC=C1)C(=O)NCCO)NC(=O)C(CC2=CC(=C(C(=C2)I)O)I)N.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


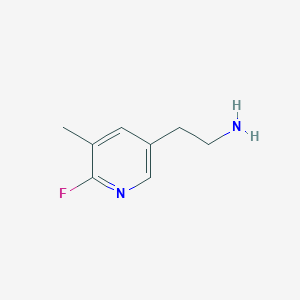

![5-cyclohexyl-1-methyl-3-(thiophen-2-yl)-1,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(3aH,5H)-dione](/img/structure/B14868118.png)

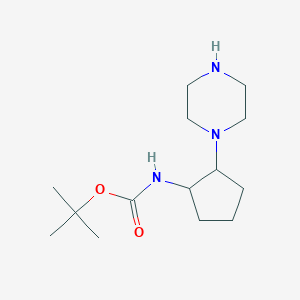


![1-[6-(1,3-Dioxolan-2-YL)pyridin-3-YL]ethanone](/img/structure/B14868155.png)
![1-((1,4-Diazepan-1-yl)methyl)-8-fluoro-3-methylimidazo[1,5-a]pyridine](/img/structure/B14868157.png)
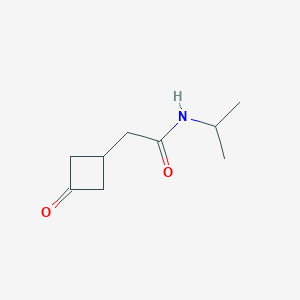
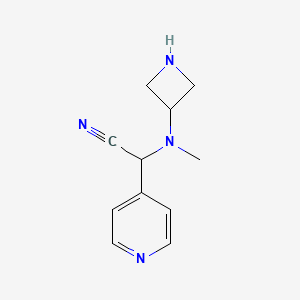
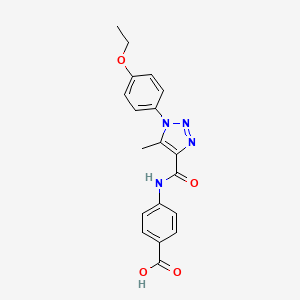
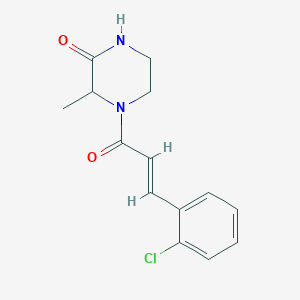
![6-(2-hydroxyethyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14868199.png)
